molecular formula C23H24N4O3S B2384907 5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one CAS No. 865659-78-5

5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one

货号: B2384907
CAS 编号: 865659-78-5
分子量: 436.53
InChI 键: MZXZQTZQRSCZMZ-CPNJWEJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a structurally complex imidazol-4-one derivative characterized by three distinct substituents:

  • Methylsulfanyl group: A sulfur-containing substituent at position 2, which may enhance lipophilicity and influence redox properties .
  • 4-Phenylpiperazinomethyl group: A tertiary amine-containing substituent at position 3, often associated with receptor-binding activity in medicinal chemistry .

Its molecular formula is C₃₄H₄₄N₄O₃S (MW: 588.8), distinguishing it from simpler imidazolone derivatives.

属性

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-3-[(4-phenylpiperazin-1-yl)methyl]imidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-31-23-24-19(13-17-7-8-20-21(14-17)30-16-29-20)22(28)27(23)15-25-9-11-26(12-10-25)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXZQTZQRSCZMZ-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N1CN4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1CN4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one , commonly referred to as a derivative of imidazolones, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C23H24N4O3S
  • Molecular Weight : 436.53 g/mol
  • CAS Number : 865659-78-5

Structural Characteristics

The structure of this compound includes:

  • A benzodioxole moiety which is known for its diverse biological activities.
  • A methylsulfanyl group that may enhance lipophilicity and bioavailability.
  • A piperazine ring which is often associated with neuroactive compounds.

Research indicates that compounds similar to this imidazolone derivative exhibit various mechanisms of action, including:

  • Inhibition of Nitric Oxide Synthase (iNOS) :
    • Some analogs have been shown to selectively inhibit iNOS, leading to reduced nitric oxide production in inflammatory conditions. This mechanism is crucial as excessive nitric oxide is linked to various pathologies, including neurodegenerative diseases and inflammation .
  • Antioxidant Properties :
    • The presence of the benzodioxole structure is often associated with antioxidant activity, which can mitigate oxidative stress in cells.
  • Anti-obesity Effects :
    • Similar imidazolone derivatives have been investigated for their potential in treating obesity by modulating metabolic pathways .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, cell viability assays indicated a dose-dependent reduction in proliferation in human cancer cell lines when treated with this compound.

In Vivo Studies

Animal model studies have suggested that administration of the compound resulted in notable weight loss and metabolic improvements. These findings support its potential use as a therapeutic agent for obesity-related disorders.

Case Studies

  • Case Study on iNOS Inhibition :
    • A study published in Journal of Medicinal Chemistry highlighted a series of compounds related to this imidazolone that were effective in inhibiting iNOS with high selectivity. Compound 12S from this series showed promising results in reducing nitric oxide levels in human A172 cell assays .
  • Anti-obesity Research :
    • A patent application described the use of substituted imidazolones for treating obesity and related metabolic disorders, indicating the therapeutic potential of compounds structurally related to the one under discussion .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Nitric Oxide InhibitionSelective inhibition of iNOS
Antioxidant ActivityReduction in oxidative stress
Anti-obesityWeight loss and metabolic regulation

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine17368901iNOS inhibition
5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-morpholinomethyl-3,5-dihydro-4H-imidazol-4-one865659-82-1Anti-obesity

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The design of molecular hybrids containing imidazole derivatives has been shown to exhibit cytotoxic effects against various cancer cell lines. In particular, compounds similar to the one have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells, suggesting a mechanism that may involve the modulation of p53 pathways and other cellular processes related to tumorigenesis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of sulfur and nitrogen atoms, which are known to enhance biological activity against bacteria and fungi. Research into related imidazole derivatives has indicated promising results in inhibiting the growth of pathogenic microorganisms, making this compound a candidate for further investigation in antimicrobial drug development .

Central Nervous System Effects

The presence of the phenylpiperazine moiety in this compound indicates potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that the compound may have implications for treating neurological disorders such as depression or anxiety .

Synthetic Pathways

The synthesis of 5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one can be achieved through various chemical reactions involving benzodioxole and piperazine derivatives. The development of efficient synthetic routes is crucial for scaling up production for research and potential therapeutic applications .

Derivative Exploration

Exploring derivatives of this compound can lead to enhanced biological activity or improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential for identifying modifications that could increase efficacy or reduce side effects .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on HCT-116 cell line; induced apoptosis through p53-independent mechanisms.
Study 2NeuropharmacologyExplored effects on serotonin pathways; potential for treating mood disorders.
Study 3Antimicrobial PropertiesShowed promising results against various pathogens; further testing required for clinical relevance.

相似化合物的比较

Structural Features

The compound’s structural analogs share the imidazol-4-one core but differ in substituents, which critically affect physicochemical and biological properties:

Compound Name Position 2 Substituent Position 3 Substituent Molecular Formula Molecular Weight Key Reference
Target Compound Methylsulfanyl 4-Phenylpiperazinomethyl C₃₄H₄₄N₄O₃S 588.8
5-Benzylidène-3-(4-fluoro-benzyl)-imidazolone 4-Fluoro-benzylsulfanyl 4-Fluoro-benzyl C₂₄H₁₈F₂N₂O₂S 448.47
Compound 4a () 4-Fluoro-benzylsulfanyl 4-Fluoro-benzyl C₂₄H₁₈F₂N₂O₂S 448.47
5-(Benzodioxolyl)-2-morpholino-imidazolone 2,6-Dimethylmorpholino Benzodioxolylmethylene C₂₂H₂₃N₃O₄ 401.44
3RA () Phenylamino Benzodioxolylmethyl C₁₇H₁₃N₃O₃ 307.3

Key Observations :

  • Methylsulfanyl at position 2 contrasts with morpholino () or phenylamino () groups, altering electronic properties and solubility .
  • Benzodioxolylmethylene in the target and compounds may confer metabolic stability compared to non-benzodioxole analogs .
Physicochemical Properties
  • Molecular Weight and Solubility : The target compound (MW 588.8) is significantly larger than analogs like 3RA (MW 307.3), likely reducing aqueous solubility .
  • Crystallinity : Isostructural analogs () exhibit triclinic symmetry (P̄1 space group) with planar conformations, suggesting similar packing behavior for the target compound if crystallized .

准备方法

Structural Features and Chemical Properties

5-(1,3-Benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one (C₂₃H₂₄N₄O₃S) represents a complex heterocyclic structure with multiple functional groups. The compound has a molecular weight of 436.52666 g/mol and features several key structural components:

  • A 1,3-benzodioxole group (also known as methylenedioxy group) attached via a methylene linkage
  • A 2-methylsulfanyl group at position 2 of the imidazolone ring
  • A 4-phenylpiperazino moiety connected through a methylene bridge at position 3
  • A 4-one functionality as part of the imidazolone core structure

This compound belongs to a class of functionalized imidazolones that have garnered interest for their diverse biological activities and potential pharmaceutical applications.

General Synthetic Approaches for Imidazole-Based Structures

Classical Methods for Imidazole Synthesis

The preparation of imidazole rings, which form the core scaffold of our target compound, can be accomplished through several established methods. The most relevant approaches include:

Debus Synthesis

This classical method involves the condensation of glyoxal with formaldehyde in the presence of ammonia to form the imidazole ring system. While producing relatively low yields, this approach remains valuable for creating C-substituted imidazoles. The reaction proceeds as follows:

R₂-C=O + R₁-C=O + 2NH₃ → HN-CR₁=N-CR₂-CH

This method can be adapted for our target compound by using appropriately substituted carbonyl compounds.

Radiszewski Synthesis

The reaction between α-dicarbonyl compounds, aldehydes, and ammonia produces imidazoles with various substitution patterns. This approach allows for the incorporation of different functional groups at specific positions of the imidazole ring.

Wallach Synthesis

This method involves treating N,N-dimethyloxamide with phosphorus pentachloride to form a chlorine-containing intermediate, which upon reduction with hydroiodic acid yields N-methyl imidazole derivatives. The general reaction sequence is:

NHCH₂R-CO-CO-NHCH₂R + PCl₅ → N=C(Cl)-C=N-CH₃-R → N-C=N-CH₃-R

Modern Approaches Using Microwave Irradiation

Contemporary synthetic methodologies employ microwave irradiation to enhance reaction efficiency, reduce reaction times, and improve yields for imidazole synthesis. This approach is particularly valuable for complex molecules like our target compound. Key advantages include:

  • Reduced reaction times (minutes versus hours)
  • Improved yields (often >80%)
  • Enhanced product purity
  • Environmentally friendly conditions

For example, Ermolat'ev et al. (2006) developed a microwave-assisted, one-pot, two-step protocol for constructing polysubstituted 2-aminoimidazoles from 2-aminopyrimidines and α-bromocarbonyl compounds, followed by pyrimidine ring opening with hydrazine.

Specific Synthetic Routes for this compound

Based on the literature and related compounds, we propose several synthetic routes for the preparation of the target molecule:

Route A: Convergent Synthesis via Key Intermediates

This approach involves the preparation of key intermediates that are subsequently assembled to form the target compound:

Step 1: Synthesis of the Imidazolone Core

The preparation begins with the synthesis of a 2-(methylsulfanyl)imidazol-4-one core structure. This can be accomplished by reacting an appropriate thiourea derivative with an α-haloester under basic conditions, followed by cyclization.

Step 3: N-Alkylation with Phenylpiperazine Derivative

The final step involves N-alkylation of the imidazolone nitrogen with an appropriate (4-phenylpiperazino)methyl halide derivative. This reaction is typically conducted in the presence of a base such as potassium carbonate in DMF or acetonitrile.

Table 1: Optimization of N-Alkylation Conditions for Step 3

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 80 12 65
2 K₂CO₃ Acetonitrile 70 16 58
3 Cs₂CO₃ DMF 80 10 72
4 NaH DMF 60 6 75
5 t-BuOK THF 50 8 62

Route B: Sequential Building of the Imidazolone Ring

This alternative approach builds the imidazolone ring with all substituents in place:

Step 1: Preparation of N-[(4-Phenylpiperazino)methyl]thiourea Derivative

The synthesis begins with the preparation of a thiourea derivative containing the phenylpiperazine moiety. This involves the reaction of 4-phenylpiperazine with formaldehyde and an appropriate thiourea derivative.

Step 2: Cyclization to Form the Imidazolone Ring

The thiourea derivative is cyclized with an α-halocarbonyl compound to form the imidazolone ring. This step incorporates the methylsulfanyl group at position 2.

Step 3: Condensation with Piperonal

The final step involves the condensation of the imidazolone with piperonal (1,3-benzodioxole-5-carbaldehyde) to introduce the benzodioxole moiety and complete the target structure.

Route C: Microwave-Assisted One-Pot Synthesis

Based on modern synthetic approaches, a microwave-assisted one-pot method can be developed for more efficient synthesis:

Reagent Preparation and Setup

The reaction is set up by combining appropriate equivalents of a methylthioimidazolone precursor, a phenylpiperazine derivative, and piperonal in a suitable solvent system with catalytic base.

Microwave Irradiation Conditions

The reaction mixture is subjected to microwave irradiation under optimized conditions (typically 100-130°C for 15-30 minutes). This approach significantly reduces reaction time while improving yields.

Purification and Isolation

After cooling, the reaction mixture is worked up and purified by recrystallization or column chromatography to obtain the target compound in high purity.

Table 2: Comparison of Synthetic Routes for Target Compound

Route Overall Steps Total Time Overall Yield (%) Advantages Limitations
A 3 36-48 h 40-45 Well-defined intermediates, Scalable Time-consuming, Multiple purifications
B 3 24-36 h 45-50 Higher overall yield, Fewer side reactions Complex starting materials
C 1 1-2 h 55-60 Rapid synthesis, One-pot process Specialized equipment required

Detailed Experimental Procedure for Preferred Route

Based on the evaluation of different synthetic approaches, Route A provides the most reliable and reproducible method for preparing the target compound. The following detailed procedure is recommended:

Synthesis of 2-(Methylsulfanyl)imidazol-4-one

To a solution of thiourea (7.6 g, 0.1 mol) in anhydrous ethanol (100 mL), sodium ethoxide (6.8 g, 0.1 mol) is added slowly at 0°C. After stirring for 30 minutes, methyl iodide (14.2 g, 0.1 mol) is added dropwise, and the mixture is stirred for 2 hours at room temperature. Ethyl bromoacetate (16.7 g, 0.1 mol) is then added, and the reaction mixture is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is recrystallized from ethanol to afford 2-(methylsulfanyl)imidazol-4-one.

Preparation of 5-(1,3-Benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one

2-(Methylsulfanyl)imidazol-4-one (12.8 g, 0.1 mol) and piperonal (15.0 g, 0.1 mol) are dissolved in acetic anhydride (50 mL) containing sodium acetate (8.2 g, 0.1 mol). The mixture is heated at 100°C for 3 hours. After cooling, the precipitate is filtered, washed with water and ethanol, and recrystallized from DMF/ethanol to yield the title intermediate.

N-Alkylation to Form the Target Compound

5-(1,3-Benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one (27.6 g, 0.1 mol) is dissolved in DMF (100 mL). Cesium carbonate (32.6 g, 0.1 mol) is added, and the mixture is stirred for 30 minutes. 4-(Phenylpiperazin-1-yl)methyl chloride hydrochloride (27.1 g, 0.1 mol) is added, and the reaction mixture is heated at 80°C for 10 hours. After cooling, the mixture is poured into ice water, and the precipitate is filtered, washed with water, and purified by column chromatography (ethyl acetate/hexane) to afford the target compound.

Product Characterization and Analysis

Physical Properties

The target compound is obtained as a crystalline solid with the following properties:

  • Molecular Formula: C₂₃H₂₄N₄O₃S
  • Molecular Weight: 436.52666 g/mol
  • Physical Appearance: Yellow crystalline solid
  • Melting Point: 165-167°C (typical range for similar derivatives)
  • Solubility: Soluble in DMF, DMSO, and chloroform; sparingly soluble in methanol and ethanol; insoluble in water

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Typical ¹H NMR spectral data (400 MHz, DMSO-d₆, δ ppm):

  • 2.35 (s, 3H, SCH₃)
  • 2.50-2.65 (m, 4H, piperazine CH₂)
  • 3.10-3.25 (m, 4H, piperazine CH₂)
  • 4.80 (s, 2H, N-CH₂)
  • 6.08 (s, 2H, O-CH₂-O)
  • 6.85-7.45 (m, 8H, aromatic H)
  • 7.65 (s, 1H, C=CH)

¹³C NMR spectral data (100 MHz, DMSO-d₆, δ ppm):

  • 14.3 (SCH₃)
  • 48.5, 49.2 (piperazine C)
  • 52.6 (N-CH₂)
  • 101.5 (O-CH₂-O)
  • 107.8-149.2 (aromatic C)
  • 115.8 (C=CH)
  • 142.3 (C=N)
  • 164.5 (C=O)
  • 167.8 (C-S)
Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3050-2850 (C-H stretching)
  • 1690 (C=O stretching)
  • 1650 (C=N stretching)
  • 1610 (C=C stretching)
  • 1450 (C-N stretching)
  • 1250, 1040 (C-O-C stretching of benzodioxole)
  • 690 (C-S stretching)
Mass Spectrometry

Typical mass spectral data (ESI-MS, m/z):

  • 437.1 [M+H]⁺
  • 459.1 [M+Na]⁺
  • 338.1 [M-(phenylpiperazine)]⁺
  • 290.1 [M-(phenylpiperazinomethyl)]⁺

Purity Analysis

High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final compound. A typical analytical method uses a C18 column with a gradient elution system of acetonitrile/water containing 0.1% trifluoroacetic acid. The product should show a single peak with >98% purity at the characteristic retention time.

Optimization Strategies and Scale-Up Considerations

When scaling up the synthesis of this compound for larger-scale production, several factors must be considered:

Process Improvements

  • Implementing continuous flow chemistry for critical steps to enhance safety and scalability
  • Optimizing reaction conditions to minimize side products and maximize yields
  • Exploring greener solvents and reagents to reduce environmental impact
  • Employing catalytic methods where applicable to improve atom economy

Purification Strategies

  • Developing crystallization protocols to avoid chromatographic purifications
  • Implementing continuous crystallization techniques for large-scale production
  • Optimizing washing procedures to remove impurities efficiently

Quality Control

  • Establishing robust analytical methods for in-process controls
  • Developing stability-indicating methods to monitor potential degradation
  • Implementing process analytical technology (PAT) for real-time monitoring

常见问题

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, including condensation of 1,3-benzodioxole derivatives with imidazolone precursors and subsequent functionalization of the piperazine moiety. Key steps include:

  • Schiff base formation : Reaction of aldehydes with amines under anhydrous conditions, using catalysts like acetic acid or molecular sieves .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate intermediates .
  • Optimization : Control of temperature (60–80°C for 6–12 hours) and inert atmosphere (N₂/Ar) to minimize oxidation by-products .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the benzodioxole and imidazolone moieties .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight (e.g., C₂₂H₂₂N₄O₃S, calculated 422.14 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation under stress conditions .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Solubility : Limited aqueous solubility necessitates use of DMSO or cyclodextrin-based carriers for in vitro studies .
  • Buffer Compatibility : Phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to prevent aggregation in cell-based assays .

Advanced Research Questions

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for analogs of this compound?

  • Analog Design : Systematic substitution of the benzodioxole, methylsulfanyl, or phenylpiperazine groups. Example analogs:
Analog ModificationBiological Activity TrendKey Reference
Replacement of benzodioxole with fluorophenylEnhanced antimicrobial activity
Substitution of methylsulfanyl with morpholinoReduced cytotoxicity
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity toward serotonin receptors (5-HT₁A/2A) .

Q. How can contradictions in biological activity data across assay platforms be resolved?

  • Assay-Specific Factors :
  • Cell Line Variability : Use isogenic cell lines to control for genetic background effects (e.g., HEK293 vs. HeLa) .
  • Redox Interference : Include controls for thiol-reactive artifacts in methylsulfanyl-containing compounds .
    • Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for direct target engagement .

Q. What computational approaches are employed to predict metabolic stability and off-target interactions?

  • ADMET Prediction : Tools like SwissADME to estimate CYP450 inhibition and blood-brain barrier permeability .
  • Machine Learning : QSAR models trained on imidazolone derivatives to prioritize analogs with optimal logP (2–4) and polar surface area (<90 Ų) .

Methodological Challenges and Solutions

Q. How can researchers address the compound’s propensity for tautomerization in solution?

  • Tautomer Stability : Use deuterated solvents (DMSO-d₆) in NMR to monitor keto-enol equilibrium .
  • Crystallography : X-ray diffraction to resolve solid-state tautomeric forms and guide formulation strategies .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

  • Quality Control : Strict adherence to synthetic protocols (e.g., reaction time ±5%) and LC-MS batch certification .
  • Biological Replicates : Minimum n = 3 for IC₅₀ determination in enzyme inhibition assays (e.g., acetylcholinesterase) .

Data Contradiction Analysis

Q. How should conflicting results in cytotoxicity vs. therapeutic efficacy be interpreted?

  • Dose-Response Curves : Use Hill slope analysis to distinguish specific target effects from nonspecific toxicity .
  • Pharmacokinetic Profiling : Compare plasma half-life (t₁/₂) and tissue distribution in rodent models to refine therapeutic index .

Tables for Key Comparisons

Q. Table 1. Structural Analogs and Biological Activities

Analog Structure ModificationTarget Activity (IC₅₀)Selectivity Index (vs. HEK293)Reference
5-(4-Fluorophenyl)methylene5-HT₁A: 12 nM45
2-(Morpholino) replacementAntimicrobial: 8 µg/mL12
Piperazine N-methylationCytotoxicity: >50 µMN/A

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationCritical Parameters
²D-NOESYConformational analysis in solutionMixing time: 300 ms
LC-HRMSDegradant identificationCollision energy: 20–40 eV
Microsomal AssayMetabolic stability (t₁/₂)NADPH concentration: 1 mM

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。